BOC-D-Leucine monohydrate
CAS No.: 200937-17-3
Cat. No.: VC21186906
Molecular Formula: C11H23NO5
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200937-17-3 |
|---|---|
| Molecular Formula | C11H23NO5 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
| Standard InChI | InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1 |
| Standard InChI Key | URQQEIOTRWJXBA-DDWIOCJRSA-N |
| Isomeric SMILES | CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O |
| SMILES | CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Introduction
Chemical Identity and Structure
BOC-D-Leucine monohydrate, also known as N-(tert-Butoxycarbonyl)-D-leucine monohydrate or Boc-D-Leu-OH hydrate, is a white crystalline compound that represents the D-isomer of leucine protected with a tert-butoxycarbonyl (BOC) group . There appears to be some variation in reported CAS numbers, with 16937-99-8 and 200937-17-3 both being associated with this compound in different databases . The compound has the molecular formula C11H21NO4·H2O with a molecular weight of 249.31 when including the water of hydration . It is chemically defined as (R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid, reflecting its structural composition with a BOC protecting group attached to the amino group of D-leucine .
The BOC (tert-butoxycarbonyl) group serves as a protective group for the amino function, making this compound particularly valuable in peptide synthesis where controlled reactivity is essential . The D-configuration refers to the stereochemistry at the alpha carbon atom, distinguishing it from the naturally occurring L-isomer found in proteins .
Physicochemical Properties
BOC-D-Leucine monohydrate exhibits specific physicochemical properties that influence its handling, storage, and applications in various chemical processes. These properties have been characterized through both experimental measurements and computational predictions.
Physical Properties
The compound exists as a white crystalline solid at room temperature with well-defined melting and boiling points . The following table summarizes the key physical properties of BOC-D-Leucine monohydrate:
Solubility Properties
The solubility profile of BOC-D-Leucine monohydrate is important for its application in various chemical reactions and formulations. The compound shows limited solubility in common organic solvents, which can impact its handling in laboratory and industrial settings :
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Acetic Acid: Sparingly soluble
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DMSO: Slightly soluble
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Methanol: Slightly soluble
According to one source, when preparing stock solutions, a concentration of 100 mg/mL (401.12 mM) can be achieved in DMSO with the assistance of ultrasonic treatment and warming to 60°C .
Biological and Pharmacological Properties
BOC-D-Leucine monohydrate derives many of its biological properties from its unprotected form, D-Leucine, which exhibits several interesting biological activities that distinguish it from the naturally occurring L-isomer.
Auto-inhibitory Effects
D-Leucine, the deprotected form of BOC-D-Leucine monohydrate, has been identified as an auto-inhibitor of lactic streptococci in culture . This property suggests potential applications in controlling bacterial growth in specific contexts, though the mechanisms underlying this inhibition remain to be fully elucidated.
Analgesic Properties
Research has indicated that D-Leucine can cause analgesia in humans, suggesting potential pain-relieving applications . This property distinguishes it from the L-isomer and opens avenues for pharmaceutical development targeting pain management pathways.
Antimicrobial Activity
D-Leucine exhibits inhibitory activity in bacterial cell cultures, further reinforcing its potential as an antimicrobial agent or adjuvant . This activity may be related to its auto-inhibitory effects on certain bacterial species, particularly lactic acid bacteria.
Anti-seizure Effects
Perhaps most significantly, recent research has revealed that D-Leucine demonstrates potent anti-seizure effects . This finding is supported by published research, including work by Hartman et al. (2015) that specifically investigated the anti-seizure potential of D-Leucine . This represents one of the most promising therapeutic applications for derivatives of this compound.
Applications in Research and Industry
BOC-D-Leucine monohydrate finds applications across multiple domains, particularly in chemical synthesis and pharmaceutical research.
Peptide Synthesis
The primary application of BOC-D-Leucine monohydrate is in peptide synthesis, specifically in Boc solid-phase peptide synthesis methodology . The BOC protecting group allows for controlled peptide bond formation by protecting the amino group until desired reaction steps are completed. This makes it a valuable building block in the creation of complex peptides and peptidomimetics, particularly those requiring D-amino acids for specific conformational properties or resistance to proteolytic degradation.
Pharmaceutical Research
Given the biological activities of D-Leucine, BOC-D-Leucine monohydrate serves as an important intermediate in pharmaceutical research, particularly in the investigation of:
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Anti-epileptic compounds leveraging the anti-seizure properties of D-Leucine
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Novel analgesics based on the pain-relieving effects of D-Leucine
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Antimicrobial agents that may exploit the auto-inhibitory effects on certain bacterial species
Stereochemical Studies
Comparison with the L-Isomer
The D-configuration of BOC-D-Leucine monohydrate distinguishes it structurally and functionally from its L-counterpart, N-(tert-Butoxycarbonyl)-L-leucine monohydrate.
Structural Differences
While chemically similar, the key difference between these isomers lies in their stereochemistry at the alpha carbon, resulting in mirror-image configurations. This stereochemical difference can be observed in their optical rotation properties :
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